Solubility of 4-Fluoronaphthalene-2-carboxaldehyde in organic solvents
Solubility of 4-Fluoronaphthalene-2-carboxaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 4-Fluoronaphthalene-2-carboxaldehyde in Organic Solvents
Introduction
4-Fluoronaphthalene-2-carboxaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its naphthalene framework, combined with the electronic influence of a fluorine atom and the reactive aldehyde group, makes it a versatile building block for constructing complex molecular architectures. In the realm of drug development, the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one particularly valuable.
Understanding the solubility of 4-Fluoronaphthalene-2-carboxaldehyde is a critical prerequisite for its effective utilization. From selecting an appropriate reaction medium to designing crystallization-based purification protocols and developing formulations, solubility data governs process efficiency, yield, and product quality.
This technical guide provides a comprehensive analysis of the solubility of 4-Fluoronaphthalene-2-carboxaldehyde. In the absence of extensive published quantitative data for this specific molecule, this paper synthesizes information from its core physicochemical properties, established theoretical solubility models, and data from analogous structures. It further provides a robust experimental framework for researchers to determine precise solubility values in their laboratories, ensuring a seamless transition from theoretical understanding to practical application.
Core Physicochemical Properties
The molecular structure of 4-Fluoronaphthalene-2-carboxaldehyde dictates its interactions with various solvents. The large, fused aromatic ring system is inherently non-polar and hydrophobic, while the aldehyde group introduces polarity and a site for hydrogen bond acceptance. The electronegative fluorine atom further modulates the electronic properties of the naphthalene ring.
Table 1: Physicochemical Properties of 4-Fluoronaphthalene-2-carboxaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₇FO | [1] |
| Molecular Weight | 174.17 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 79-81 °C | |
| Structure | ||
| SMILES | O=Cc1cc(F)c2ccccc2c1 | [1] |
| InChI Key | LZUCGZVKZDBILP-UHFFFAOYSA-N | [1] |
Theoretical Framework for Predicting Solubility
A predictive understanding of solubility can significantly narrow the experimental scope for solvent screening. The principle of "like dissolves like" provides a foundational qualitative assessment, suggesting that this compound will be more soluble in organic solvents than in water. For a more quantitative prediction, advanced models are employed.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a powerful method for predicting solubility by deconstructing the total cohesive energy of a substance into three components:
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δd: Energy from dispersion forces.
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δp: Energy from polar forces.
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δh: Energy from hydrogen bonding forces.
These three parameters can be viewed as coordinates in a three-dimensional "Hansen space".[2] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible.[2]
While specific, experimentally derived HSP values for 4-Fluoronaphthalene-2-carboxaldehyde are not available, we can use naphthalene as a proxy to understand the contribution of the core ring structure. Naphthalene has been studied extensively in the context of Hansen parameters.[3][4] The addition of the polar aldehyde and fluorine groups would be expected to increase the δp and δh values relative to the parent naphthalene.
Caption: Hansen Space illustrating the solubility sphere of a solute.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a state-of-the-art computational method that predicts thermodynamic properties of fluids and solutions from first principles.[5][6][7] It uses quantum chemical calculations to determine the surface polarization charge density (σ-profile) of a molecule, which serves as a detailed descriptor of its polarity and interaction potential. By comparing the σ-profiles of a solute and a solvent through statistical thermodynamics, COSMO-RS can accurately predict properties like activity coefficients and, consequently, solubility, without relying on empirical data.[5][8] This in silico approach is invaluable for rapid and cost-effective solvent screening for novel compounds like 4-Fluoronaphthalene-2-carboxaldehyde.[9]
Caption: COSMO-RS workflow for solubility prediction.
Expected Solubility in Common Organic Solvents
Based on the compound's structure and theoretical principles, we can predict its solubility behavior across different solvent classes. A chemical vendor notes its solubility in ethanol and dichloromethane.[10]
Table 2: Predicted Solubility of 4-Fluoronaphthalene-2-carboxaldehyde
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Interaction |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar aldehyde group will have strong dipole-dipole interactions with these solvents. The large naphthalene core interacts well with the organic part of the solvent. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | The oxygen of the aldehyde can act as a hydrogen bond acceptor with the solvent's hydroxyl group. Overall polarity is compatible. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The naphthalene core will have favorable π-π stacking interactions with the aromatic solvent rings. This is a classic example of "like dissolves like." |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and large aromatic systems.[10][11] |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The non-polar naphthalene core will interact via dispersion forces, but the polar aldehyde group will be disfavored, limiting overall solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have a good balance of polarity to interact with the aldehyde and a non-polar character to solvate the naphthalene ring. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To move beyond prediction, a robust experimental determination is necessary. The equilibrium shake-flask method is a gold-standard technique for measuring the solubility of a solid in a solvent.
I. Materials and Reagents
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4-Fluoronaphthalene-2-carboxaldehyde (solute)
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Selected organic solvents (analytical grade or higher)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or vortex mixer with temperature control
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Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
II. Experimental Workflow
Caption: Workflow for the shake-flask solubility measurement.
III. Step-by-Step Methodology
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Preparation of Stock Standards: Prepare a series of standard solutions of known concentrations of 4-Fluoronaphthalene-2-carboxaldehyde in the chosen solvent to create a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid 4-Fluoronaphthalene-2-carboxaldehyde to a vial containing a precisely known volume (e.g., 2 mL) of the test solvent. "Excess" means enough solid remains undissolved at equilibrium.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
Quantification: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC-UV. The extraction efficiency of aromatic aldehydes is often determined using HPLC.[12]
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound, typically expressed in mg/mL or mol/L.
Conclusion
While specific quantitative solubility data for 4-Fluoronaphthalene-2-carboxaldehyde is not widely published, a strong predictive framework can be established based on its physicochemical properties and established theoretical models like Hansen Solubility Parameters and COSMO-RS. The compound is expected to exhibit high solubility in polar aprotic and chlorinated solvents, and moderate to high solubility in polar protic and aromatic solvents. Its solubility is predicted to be lowest in non-polar aliphatic solvents.
For researchers and drug development professionals, this guide provides the necessary theoretical foundation to make informed decisions on solvent selection. Crucially, it also offers a detailed, actionable experimental protocol to determine precise solubility values, bridging the gap between theoretical prediction and practical application. The generation of such empirical data is a vital step in advancing the use of 4-Fluoronaphthalene-2-carboxaldehyde in synthetic and pharmaceutical applications.
References
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Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., Pino, J. A., & El-Kattan, A. F. (1983). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. Journal of Pharmaceutical Sciences, 72(12), 1454-1459. [Link]
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Martin, A., Miralles, M. J., & El-Kattan, A. F. (1985). Expanded solubility parameter approach. I: Naphthalene and benzoic acid in individual solvents. Journal of Pharmaceutical Sciences, 74(5), 575-577. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7022524, 4-Fluoronaphthalene-1-carbaldehyde. [Link]
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Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
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Freire, M. G., Carvalho, P. J., Gardas, R. L., Marrucho, I. M., Santos, L. M., & Coutinho, J. A. (2007). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results. The Journal of Chemical Thermodynamics, 39(8), 1111-1118. [Link]
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Scientific Computing & Modelling (SCM) (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
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Gimeno, M., García, J., Fernández, M. A., & Urtiaga, A. (2022). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology, 56(9), 5786-5796. [Link]
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Schindl, A., Lindner, W., & Maier, N. M. (2020). Solvent screening for the extraction of aromatic aldehydes. Separations, 7(4), 59. [Link]
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